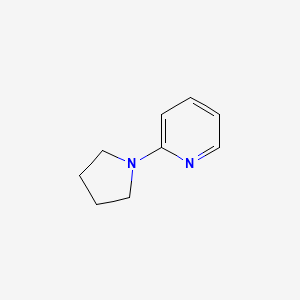

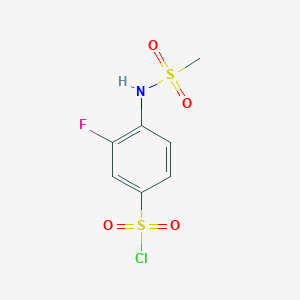

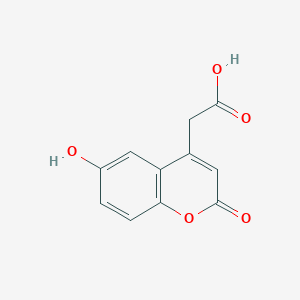

![molecular formula C15H18ClNO4S B2521220 Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2375273-83-7](/img/structure/B2521220.png)

Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. It is a spirocyclic compound that belongs to the class of azaspiro compounds. The compound has a unique structure that makes it a potential candidate for the development of new therapeutic agents. 4]octane-5-carboxylate.

Scientific Research Applications

Corrosion Inhibition

Research has highlighted the significance of spirocyclopropane derivatives, which share structural similarities with Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate, in the field of corrosion inhibition. These compounds have been identified as effective inhibitors for mild steel protection in acidic environments. The effectiveness of these inhibitors, such as 1-benzoyl-6,6 dimethyl-2-phenyl-5,7 dioxaspiro[2.5]octane-4,8 dione (BMP) and 1-benzoyl-6,6-dimethyl-2-(4-nitrophenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione (BMNP), is due to their ability to adsorb onto the metal surface, thereby preventing corrosion. Experimental methods including electrochemical impedance spectroscopy, weight loss, and potentiodynamic polarization techniques, alongside quantum chemical study and Monte Carlo simulations, have confirmed their efficacy, with inhibitory efficiencies reaching up to 95% at specific concentrations (Chafiq et al., 2020).

Supramolecular Aggregation

Another fascinating application of compounds structurally akin to Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate is in the study of supramolecular aggregation. The crystal structures of related hydroxycarboxylic acid derivatives have been analyzed to understand the effect of conformational changes on the dimensionality of supramolecular structures via O-H...O hydrogen bonds. This research provides insights into how molecular conformation affects the formation of one-dimensional or two-dimensional supramolecular structures, which is crucial for the development of new materials with specific mechanical, optical, or electronic properties (Foces-Foces et al., 2005).

Organic Synthesis and Drug Discovery

Spirocyclic compounds, including those related to Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate, have found utility in organic synthesis and drug discovery. The diversity-oriented synthesis of azaspirocycles, for example, has paved the way for the rapid access to functionalized pyrrolidines, piperidines, and azepines. These scaffolds are of considerable relevance for chemistry-driven drug discovery, providing a versatile platform for the synthesis of potential therapeutic agents. This approach highlights the importance of such spirocyclic compounds in accessing a wide range of heterocyclic structures that can serve as key intermediates in the development of novel drugs (Wipf et al., 2004).

properties

IUPAC Name |

benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4S/c16-22(19,20)13-9-15(7-4-8-15)17(10-13)14(18)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQQNGJPKRIXSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CN2C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

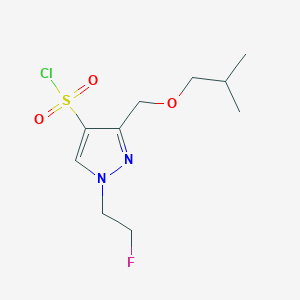

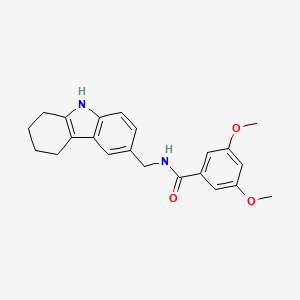

![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B2521142.png)

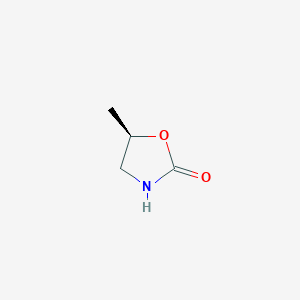

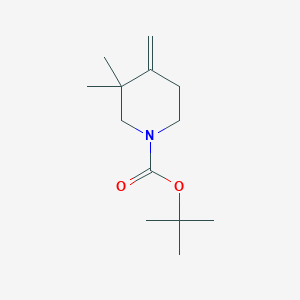

![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)

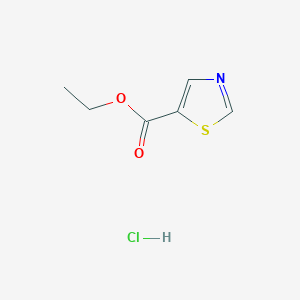

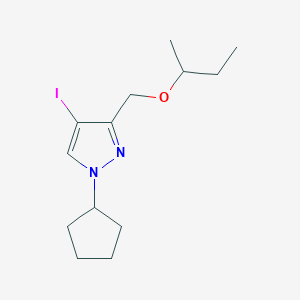

![4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid](/img/structure/B2521154.png)

![(3-{[(2-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2521156.png)